molecular formula C7H14BrN B1383363 5-Azaspiro[3.4]octane hydrobromide CAS No. 1795283-50-9

5-Azaspiro[3.4]octane hydrobromide

Cat. No.: B1383363
CAS No.: 1795283-50-9
M. Wt: 192.1 g/mol
InChI Key: VHBJJXPWYWDYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azaspiro[3.4]octane hydrobromide is a useful research compound. Its molecular formula is C7H14BrN and its molecular weight is 192.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.4]octane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.BrH/c1-3-7(4-1)5-2-6-8-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBJJXPWYWDYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Azaspiro[3.4]octane: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Azaspiro[3.4]octane, a unique and conformationally restricted saturated heterocycle, has emerged as a significant building block in medicinal chemistry. Its rigid three-dimensional structure offers a compelling alternative to traditional, more flexible aliphatic and aromatic systems, providing a pathway to novel chemical space with improved pharmacological properties. This guide provides a comprehensive overview of 5-Azaspiro[3.4]octane, including its chemical identifiers, synthesis strategies, spectroscopic characterization, safety considerations, and its burgeoning applications in the development of therapeutics, particularly for central nervous system (CNS) disorders.

Core Identifiers and Physicochemical Properties

A foundational understanding of a chemical entity begins with its unique identifiers and fundamental properties. This information is crucial for accurate sourcing, regulatory compliance, and computational modeling.

IdentifierValue
CAS Number 52876-78-5[1]
IUPAC Name 5-Azaspiro[3.4]octane
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Canonical SMILES C1CC2(C1)CCCN2
InChI InChI=1S/C7H13N/c1-3-7(4-1)5-2-6-8-7/h8H,1-6H2
InChIKey FOMNEVDLMZUAJY-UHFFFAOYSA-N

Salts:

  • 5-Azaspiro[3.4]octane Hydrochloride:

    • CAS Number: 2126159-45-1

  • 5-Azaspiro[3.4]octane Hemioxalate:

    • CAS Number: 1523618-05-4[2]

The spirocyclic nature of this molecule, where the cyclobutane and pyrrolidine rings share a single carbon atom, imparts significant conformational rigidity. This structural constraint is a key attribute leveraged in drug design to enhance binding affinity and selectivity for biological targets.

Synthesis and Chemical Reactivity

The synthesis of azaspirocycles like 5-Azaspiro[3.4]octane is an active area of research, with several strategies developed to construct this valuable scaffold.[3]

General Synthetic Strategies

The construction of the 5-azaspiro[3.4]octane core generally involves multi-step sequences that aim to build the spirocyclic framework. Common approaches include:

  • Cyclization Reactions: These methods often start with linear precursors that are induced to cyclize under specific reaction conditions, frequently employing a base such as sodium hydride in a suitable solvent like tetrahydrofuran.[4]

  • Tandem Reactions: To improve synthetic efficiency, tandem or cascade reactions, such as aldol-lactonization, can be employed to form the spiro structure in a more streamlined manner.[4]

  • [3+2] Cycloaddition: This powerful method offers a convergent approach to constructing five-membered rings, and variations of this strategy have been successfully applied to the synthesis of azaspiro[3.4]octane derivatives.[5]

Diagram: General Synthetic Approaches

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Linear Precursors Linear Precursors Cyclization Cyclization Linear Precursors->Cyclization Base, Solvent Tandem Reactions Tandem Reactions Linear Precursors->Tandem Reactions Catalyst Cyclic Precursors Cyclic Precursors [3+2] Cycloaddition [3+2] Cycloaddition Cyclic Precursors->[3+2] Cycloaddition Reagents 5-Azaspiro[3.4]octane Core 5-Azaspiro[3.4]octane Core Cyclization->5-Azaspiro[3.4]octane Core Tandem Reactions->5-Azaspiro[3.4]octane Core [3+2] Cycloaddition->5-Azaspiro[3.4]octane Core

Caption: Synthetic pathways to the 5-azaspiro[3.4]octane scaffold.

Reactivity Profile

The nitrogen atom in the pyrrolidine ring of 5-Azaspiro[3.4]octane is a key functional handle for further chemical modifications. As a secondary amine, it can readily participate in a variety of chemical transformations, including:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

  • N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

  • Coupling Reactions: Participation in various metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

This versatile reactivity allows for the facile generation of diverse libraries of 5-Azaspiro[3.4]octane derivatives for structure-activity relationship (SAR) studies.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Azaspiro[3.4]octane is expected to show distinct signals for the protons on the cyclobutane and pyrrolidine rings. The chemical shifts will be influenced by the proximity to the nitrogen atom and the rigid spirocyclic geometry. Protons on the carbons adjacent to the nitrogen (C4 and C6) would appear as multiplets in the downfield region (typically 2.5-3.5 ppm) compared to the other aliphatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to symmetry, fewer than seven signals may be observed. The spiro carbon atom (C1) will have a characteristic chemical shift. The carbons adjacent to the nitrogen (C4 and C6) will be deshielded and appear at a higher chemical shift compared to the other sp-hybridized carbons in the molecule.

Mass Spectrometry

Electron impact (EI) mass spectrometry of 5-Azaspiro[3.4]octane would likely show a molecular ion peak (M+) at m/z 111. The fragmentation pattern would be characterized by the loss of small alkyl fragments from the cyclobutane and pyrrolidine rings. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to characteristic fragment ions.

Diagram: Predicted Mass Spectrometry Fragmentation

G M+ (m/z 111) M+ (m/z 111) Fragment A Fragment A M+ (m/z 111)->Fragment A Loss of C2H4 Fragment B Fragment B M+ (m/z 111)->Fragment B Loss of C3H6 Fragment C Fragment C Fragment A->Fragment C Further Fragmentation

Caption: Predicted fragmentation pathways for 5-Azaspiro[3.4]octane.

Applications in Drug Discovery and Development

The unique structural features of the 5-azaspiro[3.4]octane scaffold make it a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties.

Central Nervous System (CNS) Disorders

A significant area of application for 5-azaspiro[3.4]octane derivatives is in the development of treatments for CNS disorders. The rigid framework can effectively mimic the conformation of endogenous ligands that bind to CNS receptors. For instance, derivatives of the related 2-azaspiro[3.4]octane have been investigated as M4 muscarinic acetylcholine receptor agonists, which are promising targets for the treatment of psychosis and cognitive dysfunction.[5]

Other Therapeutic Areas

The versatility of the 5-azaspiro[3.4]octane scaffold has led to its exploration in a range of other therapeutic areas. For example, derivatives have been synthesized and evaluated as potential agents for treating type 2 diabetes mellitus by acting as somatostatin receptor subtype 5 (SSTR5) antagonists.[6] The ability to readily modify the core structure allows for the fine-tuning of biological activity against a wide array of targets.

Diagram: Therapeutic Application Workflow

G Scaffold 5-Azaspiro[3.4]octane Core Derivatization Chemical Modification Scaffold->Derivatization Screening Biological Screening Derivatization->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow utilizing the 5-azaspiro[3.4]octane scaffold.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[7]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Ensure good ventilation in the work area.[4][7]

  • Storage: Keep the container tightly sealed and store in a dry, cool, and well-ventilated place.[4] For some derivatives, storage in an inert atmosphere and at low temperatures (e.g., in a freezer under -20°C) is recommended.[8]

  • First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse thoroughly with water. Seek medical attention if any symptoms persist.[7]

It is imperative to consult the specific SDS for any purchased sample of 5-Azaspiro[3.4]octane or its derivatives before handling.

Conclusion and Future Outlook

5-Azaspiro[3.4]octane represents a valuable and increasingly utilized scaffold in the field of drug discovery. Its inherent rigidity and synthetic tractability provide medicinal chemists with a powerful tool to explore novel chemical space and develop drug candidates with enhanced properties. As synthetic methodologies continue to evolve and our understanding of the biological implications of three-dimensional molecular architecture deepens, the importance of building blocks like 5-Azaspiro[3.4]octane is poised to grow. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the expansion of its application into a wider range of therapeutic targets.

References

  • Smolecule. (n.d.). Buy 5-Azaspiro[3.4]octane | 52876-78-5.
  • Smolecule. (2023, August 16). 5-Azaspiro[3.4]octane.
  • Fluorochem. (n.d.). 5-Oxa-2-azaspiro[3.4]octane.
  • Combi-Blocks, Inc. (2023, July 5). JR-0410 - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-azaspiro[3.4]octane-6,8-dione.
  • ACCELA ChemBio Inc. (n.d.). Material Safety Data Sheet - 5-Boc-5-azaspiro[3.4]octan-8-ol.
  • BLDpharm. (n.d.). 90207-55-9|2-Oxa-5-azaspiro[3.4]octane.
  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193.
  • Guidechem. (n.d.). 5-Azaspiro[3.4]octane hemioxalate 1523618-05-4 wiki.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Azaspirocycles.
  • Liu, X., et al. (2022). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[9][10]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry, 15(1), 103523.

  • Kim, et al. (2022). md2_2022_02_26_kim_md-d-21-06135_sdc4.docx.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134-6136.
  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
  • Novartis AG. (2021). 2-azaspiro[3.4]octane derivatives as M4 agonists. U.S.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane.
  • Lukin, A. Yu., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of 5.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
  • ChemicalBook. (n.d.). 2-BroMo-5,8-dioxaspiro[3.4]octane(1257996-82-9) 1 H NMR.
  • PubChemLite. (n.d.). 5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione (C6H11NO2S).
  • Gadhave, R.V., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[1][9][10]oxadiazole-2-Thione Derivatives as Potential EGFR Inhibitors. Chemical Methodologies, 9(9), 833-850.

  • Ramesh, S., et al. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing.
  • PubChem. (n.d.). 5-Azaspiro(3.4)octane-8-carboxylic acid hydrochloride.
  • Liu, X., et al. (2022). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[9][10]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry, 15(1), 103523.

  • chemguide. (n.d.). mass spectra - fragmentation patterns.
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Sources

The 3D Pivot: Spirocyclic Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Medicinal Chemistry & Lead Optimization [1]

Executive Summary

The "flatland" era of drug discovery—dominated by planar, aromatic-rich molecules—is receding.[2] In its place, spirocyclic scaffolds have emerged as the premier architectural solution for increasing fraction sp3 (


) character without sacrificing ligand efficiency.[1]

This guide analyzes the structural and physicochemical imperatives driving the adoption of spirocycles (specifically spiro[3.3]heptanes, spirooxetanes, and azaspiro systems). It provides actionable synthetic workflows, validated case studies (Revumenib, Ledipasvir), and decision-making frameworks for replacing metabolic liabilities with rigid, 3D-defined spiro-cores.[1]

Part 1: The Structural Rationale ("Escape from Flatland")[1]

The Imperative

The correlation between molecular saturation and clinical success is well-documented.[1] As established by Lovering et al., increasing the


 (the ratio of 

hybridized carbons to total carbon count) correlates directly with improved solubility and reduced promiscuity.[1][2]

Spirocycles offer a unique advantage over simple alkyl chains: Rigidity .[1]

  • Entropy: By locking the conformation, spirocycles reduce the entropic penalty of binding (

    
    ) compared to flexible alkyl chains.[1]
    
  • Vectorial Definition: Unlike ortho/meta/para substitution on benzene, spirocycles allow for precise bond angles (e.g., ~90° in cyclobutane-based spiro systems) that access unexplored chemical space in enzyme pockets.[1]

Physicochemical Modulation

Spirocycles are not just structural spacers; they are property tuners.[1][3][4]

PropertyBenzene/Flat SystemSpirocyclic SurrogateMechanism of Action
Solubility Low (Planar stacking)HighDisruption of crystal lattice energy; increased solvation.[1]
Metabolism High (P450 Arene oxidation)LowRemoval of aromatic soft spots; steric bulk blocks access to metabolic sites.[1]
Lipophilicity High LogPTunable LogPOxygen-containing spirocycles (e.g., spirooxetanes) lower LogP via polarity without H-bond donor liability.[1]
Basicity VariableModulatedAdjacent spiro-rings (e.g., oxetane next to amine) lower pKa, improving permeability.[1]
Decision Logic: When to Deploy Spirocycles

Use the following logic flow to determine if a spiro-scaffold is appropriate for your lead series.

SpiroDecision Start Lead Optimization Challenge Solubility Poor Solubility? Start->Solubility Metabolism High Clearance (Metabolic Soft Spot)? Solubility->Metabolism No SpiroOx Deploy Spirooxetane (Polarity + Stability) Solubility->SpiroOx Yes (Lattice Break) Vector Vector/Selectivity Issue? Metabolism->Vector No Metabolism->SpiroOx Gem-dimethyl surrogate Spiro33 Deploy Spiro[3.3]heptane (Rigid Spacer) Vector->Spiro33 Need Linear/Rigid SpiroPip Deploy Spiro-piperidine (Vectorial Change) Vector->SpiroPip Need Angle/H-Bond

Figure 1.1: Strategic decision tree for scaffold hopping from flat aromatics to spirocyclic cores.[1]

Part 2: Synthetic Methodologies & Protocols[1][5][6]

Synthesis of spirocycles, particularly strained 4-membered rings, historically presented scale-up challenges.[1] Modern methods utilize bis-alkylation and ring-closing metathesis .[1]

Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

This scaffold is a critical "morpholine surrogate."[1][5] It retains the oxygen/nitrogen spacing of morpholine but in a rigid, non-planar geometry that often improves metabolic stability.

Target Molecule: 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Intermediate for TBI-223).[1][6] Mechanism: Double nucleophilic substitution (SN2) creating a strained azetidine ring.[1]

Reagents & Setup
  • Substrate: 2-Fluoro-4-nitroaniline.

  • Electrophile: 3,3-Bis(bromomethyl)oxetane (BBMO).[1][6]

  • Base: Potassium hydroxide (KOH) or Sodium hydroxide (NaOH).[1]

  • Solvent: DMSO or Toluene/Water (biphasic with PTC).[1]

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 3,3-bis(bromomethyl)oxetane (1.0 equiv) and 2-fluoro-4-nitroaniline (1.0 equiv) in DMSO (5 volumes).

  • Base Addition: Add powdered KOH (4.0 equiv) slowly to control exotherm. The reaction is driven by the formation of the spiro-quaternary center.

  • Heating: Heat the mixture to 100 °C for 12–18 hours. Monitor via LCMS for the disappearance of the aniline.

  • Workup: Cool to room temperature. Pour into ice water. The product often precipitates due to the lipophilicity of the nitro-aryl group.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.

    • Note: If the product is the free amine (no aryl group), it is highly water-soluble.[1] In that case, use in situ protection (e.g., Boc-anhydride) or isolate as an oxalate salt.[1]

Visualizing the Synthesis Workflow

SynthesisFlow SM1 Tribromoneopentyl Alcohol Step1 Cyclization 1: Oxetane Formation SM1->Step1 Inter1 3,3-Bis(bromomethyl) oxetane (BBMO) Step1->Inter1 Step2 Cyclization 2: Double Alkylation (Base/Heat) Inter1->Step2 SM2 Primary Amine / Aniline (R-NH2) SM2->Step2 Product 2-Oxa-6-azaspiro[3.3]heptane Derivative Step2->Product Spiro-annulation

Figure 2.1: Synthetic route to the 2-oxa-6-azaspiro[3.3]heptane scaffold, highlighting the convergent assembly.

Part 3: Case Studies in Drug Discovery

Revumenib (SNDX-5613) – Menin Inhibitor

Challenge: Targeting the Menin-MLL protein-protein interaction required a scaffold that could project substituents into specific pockets (Tyr319/Tyr323) while maintaining oral bioavailability.[1] Solution: A piperidine-spiro-azetidine core.[1]

  • Impact: The spiro-core provided a specific vector that a flat piperazine could not achieve.[1] The

    
     character improved the solubility profile, allowing for an oral formulation despite the high molecular weight required for PPI inhibition.
    
  • Outcome: FDA Approved (2024/2025 timeframe) for KMT2A-rearranged acute leukemia.[1]

Ledipasvir – HCV NS5A Inhibitor

Challenge: High potency required against the NS5A replication complex. Solution: A 6-azaspiro[2.5]octane moiety.[1]

  • Impact: The cyclopropyl-spiro-fusion constrained the pyrrolidine ring, locking the inhibitor into a bioactive conformation that maximized binding affinity (pico-molar potency) while restricting metabolic degradation of the pyrrolidine ring.[1]

Part 4: Comparative Data Analysis

The following table illustrates the impact of "spiro-switching" on key medicinal chemistry metrics.

MetricPhenyl-Piperazine (Flat)Spiro[3.3]heptane (Spiro)Impact
Fsp3 0.400.75+87% (Higher saturation)
Solubility (µM) < 10> 150>15x (Lattice disruption)
Cl_int (mL/min/kg) High (Ring oxidation)LowStability (Blocked metabolism)
Selectivity Low (Promiscuous binder)HighSpecific (Vector defined)

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][7][8][9] Journal of Medicinal Chemistry. Link

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][10] Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery.[1] Organic Letters. Link[1]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1][7] Bioorganic & Medicinal Chemistry Letters. Link

  • Kalgutkar, A. S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[1][6] OPR&D. Link[1]

Sources

Beyond Flatland: The Strategic Integration of Novel Spirocyclic Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Paradigm Shift

The dominance of planar, aromatic-heavy scaffolds in legacy chemical libraries has contributed to high attrition rates in late-stage drug development due to poor solubility and non-specific binding. This guide addresses the strategic pivot toward spirocyclic building blocks —rigid, three-dimensional (3D) scaffolds that offer a "best of both worlds" solution: the structural rigidity of aromatics combined with the physicochemical benefits of saturated (


) systems.[1]

As a Senior Application Scientist, I posit that the integration of spirocycles is not merely a trend but a corrective measure to the "Flatland" problem. By increasing the fraction of


 carbons (

), researchers can significantly improve clinical success probabilities through enhanced solubility, metabolic stability, and access to novel intellectual property (IP) space.[2]

Physicochemical & Structural Profiling[1][3]

The Vectorality Advantage

The primary utility of a spirocyclic core (e.g., spiro[3.3]heptane, spirooxetane) lies in its vectorality . Unlike benzene, which projects substituents at fixed


 or 

angles in a single plane, spirocycles project exit vectors in orthogonal planes. This allows pharmacophores to explore 3D protein pockets that are inaccessible to flat inhibitors.
Metabolic "Hardening"

Spirocycles often serve as bioisosteres for labile functional groups.

  • Spirooxetanes are increasingly used as stable, polar surrogates for gem-dimethyl groups or carbonyls.

  • Azaspiro[3.3]heptanes serve as metabolically stable alternatives to piperidines or morpholines, blocking oxidative metabolism at the

    
    -carbon due to steric bulk and the absence of abstractable protons.
    
Comparative Metrics

The following table contrasts a traditional aromatic linker with a spirocyclic isostere.

Property1,4-Disubstituted Benzene2,6-Disubstituted Spiro[3.3]heptaneImpact on Drug Design
Geometry Planar (2D)Puckered (3D)Access to orthogonal binding pockets.
Exit Vector Angle

(Linear)

(Linear but twisted)
Maintains linearity while adding bulk/solubility.
LogP (Lipophilicity) High (Lipophilic)Lower (More Hydrophilic)Improved aqueous solubility.
Metabolic Stability Susceptible to CYP450 (oxidation)High (Quaternary center blocks metabolism)Increased half-life (

).
Solubility Poor (

-stacking aggregation)
High (Disrupts crystal packing)Better formulation properties.

Strategic Synthesis & Design Logic

The synthesis of spirocycles is historically challenging due to the formation of the quaternary carbon.[3] However, modern methodologies have democratized access to these blocks.

Synthesis Decision Framework

The choice of synthetic route depends heavily on the ring size and heteroatom placement. The following decision tree outlines the optimal pathways for generating common spirocyclic cores.

SynthesisStrategy Start Target Spirocyclic Scaffold Decision1 Ring Size? Start->Decision1 SmallRings Small Strained Rings (3-4 membered) Decision1->SmallRings MedRings Medium Rings (5-6 membered) Decision1->MedRings Method1 Double Alkylation (gem-disubstitution) SmallRings->Method1 Standard Route Method2 [2+2] Cycloaddition (Paternò-Büchi / Photochem) SmallRings->Method2 For Oxetanes MedRings->Method1 Active Methylene Method3 Ring-Closing Metathesis (RCM) MedRings->Method3 For Macro/Med Rings Example1 Spiro[3.3]heptanes Azaspiro[3.3]heptanes Method1->Example1 Example2 Spirooxetanes (Carreira Scaffolds) Method2->Example2 Example3 Spiro[4.5]decanes Spiro-piperidines Method3->Example3

Figure 1: Strategic decision tree for selecting synthetic methodologies based on target ring strain and size.

Detailed Experimental Protocol

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Oxalate Salt)

Rationale: This building block is a "gold standard" surrogate for morpholine. The synthesis demonstrates the Double Alkylation strategy (Method 1 in Fig 1). This protocol is adapted for scalability and safety, avoiding the use of highly unstable intermediates where possible.

Causality in Protocol:

  • Step 1 (Tosylation): We use a tosyl protecting group (

    
    ) because it is robust enough to withstand the harsh basic conditions of cyclization but can be removed reductively.
    
  • Step 2 (Cyclization): Sodium hydride (

    
    ) is selected over weaker bases to ensure complete deprotonation of the sulfonamide, driving the formation of the strained four-membered ring.
    
  • Step 3 (Deprotection): Magnesium/Methanol (

    
    ) is used for detosylation. This is a single-electron transfer (SET) mechanism that is milder and more chemoselective than acid hydrolysis, preserving the sensitive oxetane ring.
    
Reagents & Equipment[4][5]
  • Starting Material: 3,3-Bis(bromomethyl)oxetane (BBMO)[6]

  • Reagents:

    
    -Toluenesulfonamide (
    
    
    
    ), Sodium Hydride (
    
    
    , 60% in oil), Magnesium turnings (
    
    
    ), Methanol (
    
    
    ), Oxalic acid.
  • Solvents: DMF (anhydrous), Ethanol.

Workflow

Stage A: Formation of the Azetidine Ring (Cyclization)

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solubilization: Dissolve

    
    -toluenesulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Cool to

    
    . Add 
    
    
    
    (2.2 equiv) portion-wise. Critical: Allow
    
    
    evolution to cease before proceeding to prevent pressure buildup. Stir for 30 mins at RT.
  • Alkylation: Add 3,3-Bis(bromomethyl)oxetane (1.0 equiv) dropwise.

  • Reaction: Heat to

    
     for 12-16 hours. Monitor by TLC/LCMS for disappearance of sulfonamide.
    
  • Workup: Cool to RT. Quench carefully with ice water. The product, 6-tosyl-2-oxa-6-azaspiro[3.3]heptane , often precipitates. Filter and wash with water. If oil forms, extract with EtOAc, dry over

    
    , and concentrate.
    

Stage B: Detosylation & Salt Formation

  • Reaction: Dissolve the tosyl-protected intermediate (from Stage A) in anhydrous Methanol (0.1 M).

  • Activation: Add Magnesium turnings (5.0 equiv) and a catalytic amount of iodine.

  • Sonication/Stirring: Sonicate or vigorously stir. The reaction is exothermic (SET mechanism). Maintain temp

    
    .
    
  • Monitoring: Stir until Mg is consumed and LCMS shows mass of free amine (

    
    ).
    
  • Isolation: Filter off inorganic salts.

  • Salt Formation: To the filtrate, add Oxalic acid (1.0 equiv) dissolved in Ethanol. The 2-oxa-6-azaspiro[3.3]heptane oxalate will precipitate as a white solid.

  • Purification: Recrystallize from EtOH/Water if necessary to remove Mg salts.

Case Study: Allosteric SHP2 Inhibition

The power of spirocycles is best exemplified in the development of allosteric SHP2 inhibitors by Novartis (e.g., TNO155).

  • Challenge: The SHP2 phosphatase active site is highly polar and difficult to drug with selectivity.

  • Solution: Researchers targeted an allosteric tunnel.

  • Spirocyclic Application: An amine-substituted spirocyclic piperidine was utilized.[5]

    • The spiro-system "locked" the amine in a specific conformation required to form hydrogen bonds within the tunnel.

    • The high

      
       content improved oral bioavailability compared to earlier flat aromatic leads.
      
    • Outcome: A highly selective, orally active clinical candidate.

Biological Evaluation Workflow

Once synthesized, the spirocyclic block must be validated. The following workflow illustrates the iterative cycle of testing.

BioEvaluation Library Spirocyclic Library Synthesis Screen Primary Screen (Binding Affinity) Library->Screen High Throughput ADME ADME Profiling (Microsomal Stability) Screen->ADME Hits (<1µM) Structure Structural Biology (X-Ray/Cryo-EM) ADME->Structure Leads Decision Go / No-Go Structure->Decision Vector Check Decision->Library Iterate Design

Figure 2: Iterative evaluation workflow for spirocyclic drug candidates, emphasizing the feedback loop between structural data and library synthesis.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010).[7] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[7][8] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. [Link]

  • Zheng, Y., & Tice, C. M. (2016).[2][5][9] The utilization of spirocyclic scaffolds in novel drug discovery.[1][3][4][5][8][9][10][11][12][13] Expert Opinion on Drug Discovery. [Link]

  • Barnes-Seeman, D., et al. (2014). Metabolically Stable Spirocyclic Ethers as Linkers in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

Sources

Escaping Flatland: The 5-Azaspiro[3.4]octane Advantage in Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Escape from Flatland using 5-Azaspiro[3.4]octane Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The "Escape from Flatland" paradigm, formalized by Lovering et al. (2009), posits that increasing the fraction of sp3 hybridized carbons (Fsp3) correlates with improved clinical success by enhancing solubility and reducing promiscuity.[1] While this concept is widely accepted, the practical challenge lies in accessing 3D scaffolds that are synthetically tractable and structurally distinct from the ubiquitous piperidine/piperazine linkers.

This guide focuses on 5-azaspiro[3.4]octane , a specific spirocyclic scaffold that fuses a cyclobutane ring to a pyrrolidine core. Unlike its planar analogs, this scaffold offers a rigid, orthogonal vector orientation, serving as a high-Fsp3 surrogate for proline or phenyl-pyrrolidine moieties. This document outlines the architectural rationale, synthetic access, and physicochemical profiling required to deploy this scaffold effectively in lead optimization.

Part 1: The Architectural Advantage

The Geometry of Selectivity

Traditional medicinal chemistry often relies on planar aromatic rings (e.g., biaryl systems) which, while easy to synthesize, suffer from poor solubility and high non-specific binding (lipophilicity-driven toxicity).

The 5-azaspiro[3.4]octane scaffold introduces a "kink" in the molecular topology.

  • Vector Orthogonality: The spiro center (C5) forces the cyclobutane and pyrrolidine rings to lie in perpendicular planes. This allows substituents on the cyclobutane ring to access binding pockets undefined by flat aromatic analogs.

  • Fsp3 Boost: Replacing a phenyl ring with a spiro[3.4]octane moiety significantly increases the saturation fraction, directly improving the Lipophilic Ligand Efficiency (LLE).

Comparative Topology

The following diagram illustrates the transition from a "flat" drug architecture to a "spiro" architecture, highlighting the downstream effects on physicochemical properties.

EscapeFlatland Flat Flat Architecture (e.g., Biaryls, Piperazines) Issues High LogP Low Solubility Metabolic Liability (Aromatic Hydroxylation) Flat->Issues leads to Strategy Strategy: Spiro-Cyclization Flat->Strategy Escape via Spiro 5-Azaspiro[3.4]octane (High Fsp3) Strategy->Spiro Synthesis Benefits Rigid 3D Vectors Improved LLE Reduced Promiscuity Spiro->Benefits Yields Clinical Higher Clinical Success Rate Benefits->Clinical Correlates with

Figure 1: The logical flow from planar attrition to spirocyclic success. The spiro scaffold acts as a geometric filter, reducing metabolic liability while maintaining structural integrity.

Part 2: Synthetic Access & Methodology

To utilize 5-azaspiro[3.4]octane, robust synthetic routes are essential. The most "step-economic" method involves a [3+2] cycloaddition of azomethine ylides with exocyclic alkenes. This method is preferred over linear alkylation strategies due to its convergence and ability to generate the spiro center in a single step.

Protocol: Synthesis via [3+2] Cycloaddition

Objective: Synthesis of N-benzyl-5-azaspiro[3.4]octane from methylene cyclobutane. Mechanism: 1,3-Dipolar cycloaddition.

Reagents:
  • Substrate: Methylene cyclobutane (commercially available or prepared via Wittig reaction of cyclobutanone).

  • Amine Source: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Precursor to the azomethine ylide) OR Sarcosine + Paraformaldehyde.

  • Catalyst: Trifluoroacetic acid (TFA) (catalytic amount) or thermal initiation.

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:
  • Pre-reaction Preparation:

    • Ensure all glassware is flame-dried under Argon.

    • Prepare a 0.5 M solution of methylene cyclobutane (1.0 equiv) in anhydrous DCM.

  • Ylide Generation & Cyclization:

    • Add N-benzyl-glycine (Sarcosine) (1.2 equiv) and Paraformaldehyde (2.0 equiv) to the reaction vessel.

    • Alternative (cleaner): Use the silyl-amine precursor. Add N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.2 equiv) to the DCM solution.

    • Cool to 0°C. Add TFA (0.1 equiv) dropwise.

  • Reaction Monitoring:

    • Allow the reaction to warm to ambient temperature (25°C).

    • Stir for 12–16 hours.

    • Checkpoint: Monitor via LC-MS for the disappearance of the alkene and formation of the mass ion corresponding to the spiro-amine (M+H).

  • Work-up:

    • Quench with saturated aqueous NaHCO3.

    • Extract aqueous layer 3x with DCM.

    • Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO2).

    • Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 1:1). The spiro-amine is typically a viscous oil.

  • Debenzylation (Optional for Library Synthesis):

    • Dissolve the N-benzyl intermediate in MeOH.

    • Add Pd/C (10% wt) and stir under H2 atmosphere (balloon) for 4 hours.

    • Filter through Celite to yield the free secondary amine: 5-azaspiro[3.4]octane .

SynthesisWorkflow Start Start: Methylene Cyclobutane Reagents Add Sarcosine + Paraformaldehyde Start->Reagents Reaction [3+2] Cycloaddition (Toluene, Reflux or TFA/DCM) Reagents->Reaction Intermediate N-Benzyl-5-azaspiro[3.4]octane Reaction->Intermediate Deprotection Pd/C, H2 (Debenzylation) Intermediate->Deprotection Final Final Scaffold: 5-Azaspiro[3.4]octane Deprotection->Final

Figure 2: Synthetic workflow for accessing the core scaffold via 1,3-dipolar cycloaddition.

Part 3: Physicochemical Profiling

The primary driver for adopting 5-azaspiro[3.4]octane is the improvement of physicochemical properties compared to flat analogs like 3-phenyl-pyrrolidine or piperidine.

Data Comparison

The table below summarizes the theoretical and observed property shifts when "escaping flatland."

PropertyFlat Analog (e.g., 3-Phenylpyrrolidine)Spiro Scaffold (5-Azaspiro[3.4]octane)Impact on Drug Development
Fsp3 ~0.4–0.50.8–1.0 Higher Fsp3 correlates with lower attrition.
LogD (pH 7.4) High (Lipophilic)Moderate (Optimized) Improved solubility; reduced off-target binding.
Solubility Low (Crystal packing energy high)High 3D structure disrupts crystal packing, aiding formulation.
Metabolic Stability Low (Aromatic oxidation prone)High Blocked metabolic soft spots; quaternary center prevents oxidation.
Vectors Planar / EquatorialOrthogonal Accesses novel IP space and binding pockets.
Interpretation

The LogD reduction is critical. By removing the aromatic ring often found in linker regions and replacing it with the spiro-aliphatic system, lipophilicity is controlled without sacrificing molecular weight or steric bulk. This directly improves Lipophilic Ligand Efficiency (LLE) , a key metric in modern lead optimization.

Part 4: Strategic Application (Case Study)

Scenario: A drug discovery program targets a kinase where the lead compound contains a solvent-exposed piperazine ring. The lead suffers from rapid metabolic clearance and poor solubility.

Intervention:

  • Design: Replace the piperazine with a 2-oxa-6-azaspiro[3.4]octane or 5-azaspiro[3.4]octane variant.

  • Rationale: The spiro scaffold maintains the basic nitrogen required for the hinge region or solvent interaction but removes the flexible, lipophilic ethylene bridges of piperazine, replacing them with a rigid, saturated core.

  • Outcome:

    • Clearance: The quaternary spiro-carbon blocks P450 oxidation sites common on piperazine rings.

    • Selectivity: The rigid 3D orientation prevents the molecule from adopting the "flat" conformation required to bind to off-target receptors (e.g., hERG or dopaminergic receptors), reducing toxicity risks.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013).[3] Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-azaspiro[3.4]octanes. Organic Letters. [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. [Link]

Sources

Methodological & Application

protocols for coupling 5-Azaspiro[3.4]octane in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Technical Context

The incorporation of 5-Azaspiro[3.4]octane derivatives (often functioning as conformationally restricted Proline surrogates) is a critical strategy in modern peptidomimetic drug design. By introducing a spiro-fused cyclobutane ring at the pyrrolidine bridgehead, this scaffold locks the peptide backbone into specific


 and 

torsion angles, significantly enhancing metabolic stability and receptor selectivity.

However, the introduction of the spiro-system creates a unique synthetic bottleneck. The nitrogen atom at position 5 is a sterically hindered secondary amine . While chemically similar to Proline, the additional bulk of the spiro-cyclobutane ring creates a "steric wall" that severely retards nucleophilic attack, rendering standard coupling reagents (e.g., HBTU, HOBt) ineffective.

This guide details optimized protocols to overcome these kinetic barriers, ensuring high coupling efficiency (>98%) while minimizing racemization and deletion sequences.

Critical Pre-Synthesis Considerations

Before initiating synthesis, review the following chemical constraints:

ParameterTechnical RequirementRationale
Resin Selection 2-Chlorotrityl (2-CTC) or Rink Amide (Low Loading)Low loading (<0.4 mmol/g) reduces inter-chain aggregation, which exacerbates the steric hindrance of the spiro-scaffold.
Coupling Reagents HATU or PyAOP Standard carbodiimides (DIC) or phosphoniums (PyBOP) lack the reactivity to drive acylation of this hindered amine.
Base DIPEA or TMP (Collidine)Collidine is preferred for acid-activation steps to prevent racemization; DIPEA is standard for the amine-acylation step.
Monitoring Chloranil or Isatin Test DO NOT use the Kaiser (Ninhydrin) test. It gives false negatives for secondary amines.[1][2]

Protocol A: Acylation OF the 5-Azaspiro[3.4]octane (N-Terminal Extension)

Scenario: The 5-Azaspiro residue is already on the resin. You are coupling the NEXT amino acid onto its hindered secondary amine.

Mechanism: The nucleophilicity of the 5-aza nitrogen is compromised by the spiro-ring bulk. We must generate a highly reactive 7-azabenzotriazole (OAt) active ester to force the reaction.

Reagents:
  • Fmoc-AA-OH (Incoming Amino Acid): 4.0 equivalents

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 3.9 equivalents

  • HOAt (1-Hydroxy-7-azabenzotriazole): 4.0 equivalents (Optional but recommended for extreme bulk)

  • DIPEA (Diisopropylethylamine): 8.0 equivalents

  • Solvent: DMF (anhydrous) or NMP (for aggregation-prone sequences)

Step-by-Step Procedure:
  • Resin Preparation: Swell the resin-bound 5-Azaspiro peptide in DMF for 20 minutes. Drain.

  • Activation:

    • Dissolve Fmoc-AA-OH and HATU in minimal DMF.

    • Add DIPEA.[3][4]

    • Crucial: Allow pre-activation for exactly 2 minutes . (Longer activation can lead to epimerization of the incoming AA).

  • Coupling:

    • Add the activated mixture to the resin.[5]

    • Agitate: 2 hours at Room Temperature OR 45 minutes at 50°C (Microwave/Conventional heating).

    • Note: If using Cys or His, avoid heating to prevent racemization; extend time to 4 hours at RT instead.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).[3]

  • QC (Mandatory): Perform the Chloranil Test (See Section 5).

    • If Positive (Blue/Green beads): Proceed to Double Coupling .

    • Double Coupling Protocol: Repeat steps 2-4 using PyAOP instead of HATU to alter the activation species.

Protocol B: Coupling THE 5-Azaspiro[3.4]octane (C-Terminal Activation)

Scenario: You are coupling the Fmoc-5-Azaspiro-OH acid onto the resin-bound peptide.

Mechanism: Activating the carboxylate of the spiro-amino acid is easier than acylating its amine, but the risk here is enantiomerization (racemization) at the alpha-carbon due to the high activation energy required.

Reagents:
  • Fmoc-5-Azaspiro[3.4]octane-COOH : 2.5 equivalents

  • DIC (Diisopropylcarbodiimide): 2.5 equivalents

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate): 2.5 equivalents

  • Solvent: DMF/DCM (1:1 mixture improves solubility of hydrophobic spiro-compounds)

Step-by-Step Procedure:
  • Pre-Activation:

    • Dissolve the Fmoc-Spiro-acid and Oxyma Pure in DMF/DCM.

    • Add DIC.[6]

    • Stir for 3 minutes.

  • Coupling:

    • Add to the resin-bound peptide (primary amine).

    • Agitate for 60 minutes at Room Temperature.

    • Note: Heating is generally not required for this step and should be avoided to preserve chirality.

  • Wash: DMF (3x), DCM (3x).

  • Capping (Recommended):

    • Treat with Acetic Anhydride/Pyridine (1:9 in DMF) for 10 minutes to cap any unreacted primary amines. This ensures high purity by preventing deletion sequences.

Quality Control: The Chloranil Test

Since the 5-Azaspiro scaffold presents a secondary amine, the standard Kaiser test is ineffective.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[7]

  • Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

Procedure:

  • Transfer a few resin beads to a small glass vial.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).

    • Amber/Colorless Beads: Negative (Coupling Complete).

Visualized Workflows

Figure 1: Decision Matrix for Coupling to Hindered Secondary Amines

CouplingLogic Start Start: Resin-bound 5-Azaspiro[3.4]octane Step1 Standard Cycle: HATU / DIPEA / 2h RT Start->Step1 Check Chloranil Test Step1->Check Pass Proceed to Deprotection Check->Pass Negative Fail Incomplete (Blue Beads) Check->Fail Positive Retry Double Couple: PyAOP / HOAt / 50°C Fail->Retry Check2 Chloranil Test Retry->Check2 Check2->Pass Negative Fail2 Persistent Failure Check2->Fail2 Positive Agg Suspect Aggregation: Switch Solvent to NMP or use Magic Mixture (DCM/DMF/NMP) Fail2->Agg Cap Acetylation Capping (Stop Deletion) Agg->Cap

Caption: Workflow for overcoming steric hindrance during N-terminal extension of 5-Azaspiro scaffolds.

Troubleshooting & Optimization Table

IssueObservationRoot CauseCorrective Action
Incomplete Coupling Chloranil test remains blue after 2 cycles.Extreme steric shielding or "beta-sheet" aggregation.Switch solvent to NMP or use Microwave (50°C, 25W). Use PyAOP (phosphonium) which is often superior for secondary amines [1].
Racemization D-isomer detected in LC-MS (e.g., split peaks).Over-activation of the C-terminus or prolonged base exposure.Use Oxyma/DIC instead of HATU for C-terminal activation. Reduce base concentration (use Collidine).
Low Yield Crude mass is low; resin weight gain is minimal.Diketopiperazine (DKP) formation (common in Proline-like analogs).If the 5-Azaspiro is the 2nd residue from the N-terminus, use Trityl-protected resin or bulky N-protecting groups to prevent back-biting [2].

References

  • Temple University. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Spiroligomers. Retrieved from [Link]

Sources

Application Note: Reductive Amination Procedures for the Synthesis of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination in Spirocycle Synthesis

Reductive amination stands as one of the most powerful and versatile transformations in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its prominence is particularly pronounced in pharmaceutical and medicinal chemistry, where it is estimated that at least a quarter of all C-N bond-forming reactions in drug manufacturing are achieved through this method.[3][4][5] The reaction facilitates the conversion of a carbonyl compound (an aldehyde or ketone) into an amine in a single, efficient operation.[6] This is typically achieved through the in situ formation of an intermediate imine or iminium ion, which is then immediately reduced by a selective hydride source to yield the final amine product.[1]

Spirocyclic amines, which feature a central carbon atom common to two rings, are highly prized structural motifs in drug discovery.[7][8] Their rigid, three-dimensional architecture provides a unique way to explore chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. However, the construction of these spiro-junctions can be synthetically challenging.[9] Reductive amination offers a direct and highly effective strategy for assembling these complex scaffolds, making it an indispensable tool for researchers and drug development professionals.

This application note provides an in-depth guide to the principles, reagents, and protocols for the successful synthesis of spirocyclic amines via reductive amination, with a focus on field-proven insights and experimental best practices.

The Core Mechanism: A Tale of Two Steps in One Pot

The elegance of direct reductive amination lies in its sequential, yet concurrent, nature.[10][11] The entire transformation from a ketone to a spirocyclic amine occurs in a single reaction vessel, governed by two fundamental steps.

Step 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of a spirocyclic ketone. This is followed by a dehydration step to form a transient imine (for primary amines) or enamine (for secondary amines).[10] In the presence of a mild acid catalyst, the imine is protonated to form a highly electrophilic iminium ion, which is significantly more reactive towards reduction than the starting ketone.[6][12]

Step 2: Selective Hydride Reduction A mild and selective reducing agent is then used to deliver a hydride (H⁻) to the iminium ion's carbon atom, reducing the C=N double bond to a C-N single bond and yielding the desired spirocyclic amine.[1] The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but gentle enough to leave the starting carbonyl group untouched.[10][11]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction SpiroKetone Spirocyclic Ketone (C=O) Imine Imine Intermediate (C=N-R) SpiroKetone->Imine + Amine - H2O Amine Primary Amine (R-NH2) Iminium Iminium Ion ([C=N(H)R]+) Imine->Iminium + H+ (Acid Catalyst) Product Spirocyclic Amine (CH-NH-R) Iminium->Product + [H⁻] ReducingAgent Selective Reducing Agent (e.g., STAB) ReducingAgent->Iminium

Caption: The one-pot, two-step mechanism of reductive amination.

Choosing the Right Tool: A Comparative Analysis of Reducing Agents

The success of a reductive amination hinges on the selectivity of the hydride source. While several reagents can accomplish this transformation, three are predominantly used in modern synthesis, each with distinct advantages and limitations.

Reducing AgentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High Selectivity & Generality: Mild agent, highly selective for iminium ions over ketones/aldehydes.[13][14] Safety: Avoids toxic cyanide byproducts.[11][15] Efficiency: Often provides higher yields and fewer side products.[13]Moisture Sensitive: Reacts with water and is incompatible with protic solvents like methanol.[11] Solvent Restriction: Best used in aprotic solvents (DCE, THF, DCM).[11]
Sodium Cyanoborohydride NaBH₃CNAcid Stability: Effective in mildly acidic conditions (pH ~4-6) required for imine formation.[6][12] Classic Reagent: Well-established for the Borch reaction.[6]High Toxicity: Generates highly toxic cyanide waste.[15] Slower Reactions: Can be sluggish, especially with less reactive ketones.[13]
Catalytic Hydrogenation H₂/Catalyst (Pd, Pt, Ni)Economical: Cost-effective for large-scale industrial synthesis.[13] Green Chemistry: Hydrogen is a clean reductant.Lack of Selectivity: Reduces other functional groups (alkenes, alkynes, nitro groups).[13] Equipment: Requires specialized hydrogenation equipment.

For most laboratory and drug discovery applications, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, safety profile, and broad substrate scope.[11][13][14][15]

Field-Proven Protocol: Synthesis of a Spirocyclic Amine using STAB

This protocol provides a general, robust procedure for the reductive amination of a spirocyclic ketone with a primary amine using sodium triacetoxyborohydride.

Materials:

  • Spirocyclic ketone (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)[13]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 1-2 equiv for unreactive ketones)[13]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

G A 1. Combine Ketone & Amine in anhydrous DCE under N2 B 2. Stir at Room Temp (30-60 min) A->B C 3. Add STAB portion-wise (Control exotherm) B->C D 4. Monitor Reaction (TLC or LC-MS, 2-24h) C->D E 5. Quench Reaction (Slowly add sat. NaHCO3) D->E F 6. Aqueous Workup (Extract with DCM, wash with brine) E->F G 7. Dry & Concentrate (Dry over Na2SO4, evaporate solvent) F->G H 8. Purify Product (Flash Column Chromatography) G->H

Caption: Standard experimental workflow for STAB-mediated reductive amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the spirocyclic ketone (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to create a ~0.1-0.5 M solution.

  • Amine Addition: Add the primary amine (1.0-1.2 equiv) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate. For less reactive ketones, catalytic acetic acid (0.1-1.0 equiv) can be added at this stage to accelerate iminium ion formation.[13][15]

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) to the reaction mixture portion-wise over 10-15 minutes. The addition can be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone has been consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully and slowly quench the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution.[1] This neutralizes the acetic acid and decomposes any excess STAB. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel to afford the desired spirocyclic amine.[1]

Conclusion

Reductive amination is a cornerstone of modern amine synthesis, offering an exceptionally reliable and efficient pathway to complex molecules. For the synthesis of spirocyclic amines—a critical scaffold in contemporary drug discovery—the use of sodium triacetoxyborohydride provides a safe, selective, and high-yielding method. By understanding the underlying mechanism and adhering to optimized protocols, researchers can confidently employ this reaction to accelerate the development of novel chemical entities.

References

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [URL: https://www.jove.
  • Benchchem. Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. [URL: https://www.benchchem.
  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [URL: https://www.jocpr.
  • PMC. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9190117/]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [URL: https://pubs.acs.org/doi/10.1021/jo960057x]
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Myers, J. W. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [URL: https://www.myersgroup.sites.chem.harvard.
  • G-Biosciences. Sodium Cyanoborohydride. [URL: https://www.gbiosciences.com/products/sodium-cyanoborohydride]
  • ACS Medicinal Chemistry Letters. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5c00282]
  • Synfacts. (2015). Preparation of Spirocyclic N-Heterocycles Utilizing Stannyl Amine Reagents. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0034-1380625]
  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [URL: https://www.researchgate.net/publication/336780749_Reductive_Amination_in_the_Synthesis_of_Pharmaceuticals]
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00359]
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [URL: https://www.organic-chemistry.org/chemicals/reductions/sodium-triacetoxyborohydride.shtm]
  • ResearchGate. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [URL: https://www.researchgate.
  • Molecules. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [URL: https://www.mdpi.com/1420-3049/28/3/1318]
  • PMC. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9408661/]
  • ChemicalBook. (2024, December 16). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. [URL: https://www.chemicalbook.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Azaspiro[3.4]octane Hydrobromide Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-AZA-SOL-001 Subject: Solubility Optimization & Troubleshooting for 5-Azaspiro[3.4]octane Hydrobromide Compound Class: Spirocyclic Secondary Amine Salt Assigned Specialist: Senior Application Scientist

Core Diagnostic Framework: The "Ionic Lattice" Challenge

To master the solubility of This compound , you must first understand the competition between its lattice energy and solvation enthalpy .

  • The Structure: This compound consists of a lipophilic spirocyclic carbon scaffold (the "grease") and a polar ammonium hydrobromide head (the "salt").

  • The Conflict: The HBr salt form creates a strong ionic lattice.

    • In Water: The lattice breaks easily; water hydrates the ions.

    • In Organics (DCM, EtOAc): The lattice energy dominates. The solvent cannot overcome the ionic attraction, leading to poor solubility.

    • The Fix: You must chemically toggle the molecule between its Ionic Form (for water) and Free Base Form (for organics).

Decision Tree: Select Your Workflow

Before adding solvent, determine your end goal. The strategy for synthesis is the inverse of the strategy for biological assays.

Solubility_Workflow Start START: Define Application Goal_Syn Organic Synthesis / Extraction Start->Goal_Syn Reaction/Purification Goal_Bio Biological Assay / Injection Start->Goal_Bio Screening/In Vivo Action_Base Protocol A: The pH Switch (Convert to Free Base) Goal_Syn->Action_Base Action_Salt Protocol B: Cosolvent System (Maintain Salt Form) Goal_Bio->Action_Salt Solvent_Org Target Solvents: DCM, EtOAc, CHCl3 Action_Base->Solvent_Org Solvent_Aq Target Solvents: PBS, Saline, DMSO/Water Action_Salt->Solvent_Aq

Figure 1: Solubility Decision Tree. Select the "Red Path" for synthesis/extraction and the "Green Path" for biological applications.

Protocol A: The "pH Switch" (For Organic Solubility)

Objective: Dissolve the compound in Dichloromethane (DCM), Ethyl Acetate, or Chloroform. Mechanism: You must strip the HBr counter-ion to break the lattice. This requires raising the pH above the pKa of the secondary amine (estimated pKa ~10.5–11.0).

The "Free-Basing" Workflow
  • Dissolution: Dissolve the HBr salt in a minimum volume of water (it will dissolve readily).

  • Basification: Add 2M NaOH or Saturated Na₂CO₃ dropwise.

    • Target pH: >12.0.

    • Visual Cue: The solution may become cloudy or "oil out" as the free base separates from water.

  • Extraction: Add your organic solvent (e.g., DCM) and shake vigorously.

    • Chemical Logic: The neutral amine (free base) now prefers the lipophilic organic layer.

  • Verification: Check the aqueous layer pH. If it dropped below 12, add more base and re-extract.

  • Drying: Dry the organic layer over Na₂SO₄ to remove residual water.

Critical Note: Do not attempt to dissolve the solid HBr salt directly in DCM. It will remain a suspension. You must partition it via water first.

Protocol B: Biological Formulation (Aqueous Stability)

Objective: Keep the compound soluble in physiological buffers (pH 7.4) without precipitation. Mechanism: At pH 7.4, the amine is protonated (charged). However, high salt concentrations (PBS) can cause "salting out."

Recommended Formulation Matrix
ComponentRoleRecommended Conc.Notes
DMSO Stock Solvent100% (Stock)Dissolve HBr salt here first. Stable at -20°C.
Water/Saline Diluent>90%Add slowly to DMSO stock.
Cyclodextrin Stabilizer5-10% (w/v)Use HP-β-CD if precipitation occurs upon dilution.
Tween 80 Surfactant0.1 - 0.5%Prevents aggregation of the spiro-scaffold.
Step-by-Step Dilution (To avoid "Crashing Out")
  • Dissolve 5-Azaspiro[3.4]octane HBr in pure DMSO to create a high-concentration stock (e.g., 50 mM).

  • Crucial Step: Do not add PBS directly to the DMSO stock. The high ionic strength of PBS can shock the salt out of solution.

  • Instead, dilute the DMSO stock into pure water or 5% Glucose first.

  • Add 10x PBS concentrate last if buffering is strictly required, or use a lower strength buffer (e.g., 10mM HEPES).

Troubleshooting & FAQs

Q1: The compound turned into a sticky oil during synthesis. What happened?

Diagnosis: You likely formed a "supersaturated oil" of the free base or a mixed salt/base state. The Fix:

  • Add a small amount of Methanol (MeOH) to redissolve the oil.

  • Re-evaporate slowly.

  • If trying to crystallize the HBr salt: Dissolve the free base in Diethyl Ether and add HBr in Dioxane dropwise. The salt should precipitate as a white solid.

Q2: I see a fine precipitate when I inject my DMSO stock into cell media.

Diagnosis: The "Solvent Shock" effect. The spiro-scaffold is hydrophobic enough to aggregate when DMSO is suddenly diluted. The Fix:

  • Sonicate the media immediately upon addition.

  • Pre-warm the media to 37°C before adding the compound.

  • Limit DMSO: Ensure final DMSO concentration is <0.5%. If higher, use the Cyclodextrin protocol (see Table above).

Q3: Why is my yield low after extraction with Ether?

Diagnosis: 5-Azaspiro[3.4]octane is a small, semi-polar amine. Diethyl ether might be too non-polar to extract it efficiently from water. The Fix: Switch to DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) . These solvents have higher polarity and extract polar amines better than ether.

References & Grounding

  • Henderson-Hasselbalch Equation Applications:

    • Principle: The ionization state of the amine is dictated by pH. For extraction, pH must be > pKa + 1.

    • Source:

  • Amine Salt Solubility Profiles:

    • Principle: Amine hydrobromides are generally water-soluble but insoluble in non-polar organics unless "free-based."

    • Source:

  • Handling Hygroscopic Salts:

    • Principle: Spirocyclic salts can absorb atmospheric moisture, altering mass and solubility.

    • Source:

  • 5-Azaspiro[3.4]octane Structure & Properties:

    • Source:

Technical Support Center: Impurity Detection in 5-Azaspiro[3.4]octane Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Azaspiro[3.4]octane hydrobromide (CAS: 1147557-97-8) presents a unique set of analytical challenges due to its lack of a UV-active chromophore , its high ring strain (spiro-cyclobutane moiety), and the ionic interference caused by the hydrobromide counter-ion. This guide addresses these specific hurdles, providing validated workflows for impurity profiling and degradation analysis.

Part 1: Troubleshooting Guide (Q&A)

Category A: Detection & Sensitivity Issues

Q1: I am injecting high concentrations (1 mg/mL) into my HPLC-UV system but observing no peaks or only baseline noise at 254 nm. Is my compound degrading?

Diagnosis: It is unlikely the compound is degrading; rather, it is invisible to your detector. 5-Azaspiro[3.4]octane is a saturated spirocyclic amine. It lacks conjugated


-systems (double bonds or aromatic rings) required for UV absorption above 210 nm.

Technical Resolution: You must switch detection strategies. The C-N and C-C bonds only absorb in the vacuum UV range (<200 nm), where common solvents (MeOH, acetonitrile) and the HBr salt itself absorb strongly, causing high background noise.

Recommended Protocol:

  • Primary Option (Universal Detection): Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) . These detectors respond to the mass of non-volatile analytes and are independent of optical properties.

  • Secondary Option (Derivatization): If you are limited to UV/Vis, you must derivatize the secondary amine.

    • Reagent:FMOC-Cl (9-Fluorenylmethyl chloroformate) or Dansyl Chloride .

    • Mechanism:[1] These reagents react with the secondary amine to attach a highly UV-active fluorophore.

    • Advantage:[2] Increases sensitivity by 100-1000x and improves retention on C18 columns.

Q2: My LC-MS sensitivity is extremely poor, and I see repeating cluster peaks in the mass spectrum. What is happening?

Diagnosis: This is a classic Bromide Ion Suppression effect. The hydrobromide salt dissociates into


. In the electrospray ionization (ESI) source, high concentrations of bromide ions:
  • Compete for charge, suppressing the ionization of the 5-azaspiro[3.4]octane cation

    
    .
    
  • Form neutral ion pairs or clusters (e.g.,

    
    , 
    
    
    
    ), dispersing the signal across multiple m/z channels.

Technical Resolution:

  • Desalting Step: Pass the sample through a weak anion exchange (WAE) cartridge to swap

    
     for a volatile anion like formate or acetate before injection.
    
  • Divert Valve: If performing direct injection, divert the solvent flow to waste during the first 1-2 minutes (where the unretained bromide salt elutes) to prevent source contamination.

Category B: Impurity Profiling & Degradation

Q3: We are detecting a new impurity (M+16) after stress testing. Is this the N-oxide?

Diagnosis: Yes, the


 shift is characteristic of N-oxidation . Secondary amines are susceptible to oxidation by peroxides (often found in unstabilized ethers or aged THF) or atmospheric oxygen under light stress.

Structural Context: The 5-azaspiro[3.4]octane core contains a pyrrolidine ring fused to a cyclobutane. While the spiro-junction creates steric bulk, the nitrogen lone pair remains accessible for oxidation.

Confirmation Protocol:

  • Chemical Reduction: Treat the sample with triphenylphosphine (

    
    ). If the peak disappears (reverting to the parent amine), it is the N-oxide.
    
  • MS/MS Fragmentation: The N-oxide typically shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) during fragmentation.

Q4: Are there specific "synthetic fingerprint" impurities I should look for?

Diagnosis: Yes. The synthesis of 5-azaspiro[3.4]octane typically involves the cyclization of 1-(2-chloroethyl)cyclobutanecarbonitrile or similar cyclobutane precursors.

Key Impurities to Monitor:

  • Open-Chain Intermediates: Incomplete cyclization products where the pyrrolidine ring failed to close.

  • Ring-Opened Degradants: The cyclobutane ring possesses significant angle strain (~26 kcal/mol). Under highly acidic or thermal stress, the 4-membered ring may open, leading to linear alkyl impurities.

Part 2: Analytical Workflows & Data

Table 1: Recommended Detection Methods for Specific Impurities
Analyte TypeTarget ImpurityRecommended DetectorMethod Notes
Parent API 5-Azaspiro[3.4]octaneCAD / ELSD / MSUV is viable only if derivatized (FMOC).
Counter-Ion Bromide (

)
Ion Chromatography (IC)Conductivity detection. Suppressed conductivity is required for ppm sensitivity.
Oxidative N-Oxide (

)
LC-MS/MS (ESI+)Monitor transition of

(loss of Oxygen).
Synthetic Linear Alkyl AminesGC-FID or LC-CADGC is preferred for volatile non-polar intermediates; requires derivatization.
Experimental Protocol: FMOC-Cl Derivatization for HPLC-UV

Use this protocol if CAD/MS is unavailable.

  • Preparation: Dissolve 10 mg of 5-Azaspiro[3.4]octane HBr in 10 mL of borate buffer (pH 8.5).

  • Reaction: Add 1 mL of 5 mM FMOC-Cl in acetonitrile to 1 mL of sample solution.

  • Incubation: Vortex and let stand at ambient temperature for 10 minutes.

  • Quenching: Add 100

    
    L of 1-adamantanamine (ADAM) to react with excess FMOC-Cl (prevents reagent peak interference).
    
  • Analysis: Inject onto C18 column. Detect at 265 nm .

Part 3: Visualizations (Logic & Pathways)

Figure 1: Analytical Decision Matrix

This flowchart guides the user to the correct instrument based on the specific analytical goal (purity vs. salt quantification).

AnalyticalWorkflow Start Start: 5-Azaspiro[3.4]octane HBr Sample Goal Define Analytical Goal Start->Goal Purity Organic Purity / Impurities Goal->Purity Salt Counter-ion (Bromide) Analysis Goal->Salt CheckInst Is CAD/ELSD available? Purity->CheckInst UseIC Method D: Ion Chromatography (Conductivity Detection) Salt->UseIC UseCAD Method A: RP-HPLC with CAD (Direct Injection) CheckInst->UseCAD Yes CheckMS Is LC-MS available? CheckInst->CheckMS No UseMS Method B: LC-MS (ESI+) *Requires Desalting* CheckMS->UseMS Yes Deriv Method C: FMOC Derivatization + HPLC-UV (265 nm) CheckMS->Deriv No

Caption: Decision tree for selecting the optimal analytical technique based on laboratory instrumentation and specific analyte targets.

Figure 2: FMOC Derivatization Reaction Scheme

Visualizing the chemical transformation required to make the molecule "visible" to UV detectors.

ReactionScheme Spiro 5-Azaspiro[3.4]octane (Non-UV Active) Reaction pH 8.5 Buffer Nucleophilic Substitution Spiro->Reaction FMOC FMOC-Cl (UV Active Reagent) FMOC->Reaction Product N-FMOC-5-Azaspiro[3.4]octane (UV Max: 265 nm) Reaction->Product HCl HCl (Byproduct) Reaction->HCl

Caption: Reaction pathway for pre-column derivatization using FMOC-Cl to enable UV detection of the secondary amine.

References

  • Holzgrabe, U. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A, 1217(44), 6829-6839. Link Context: Validates the use of CAD for non-chromophoric salts like 5-azaspiro[3.4]octane.

  • Thurman, E. M., & Ferrer, I. (2010). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. Link Context: Discusses ion suppression mechanisms caused by high concentrations of inorganic anions (bromide) in ESI sources.

  • Fekete, S., et al. (2015). Hydrophilic interaction liquid chromatography (HILIC) for the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 104, 2-16. Link Context: Provides alternative separation modes (HILIC) for polar amine salts that retain poorly on C18.

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for HPLC. Link Context: Standard protocols for FMOC and OPA derivatization of amines.

  • PubChem. (2024).[3] 5-Azaspiro[3.4]octane hydrochloride Compound Summary. Link Context: Source for physicochemical data and structural confirmation of the spiro-amine core.

Sources

Validation & Comparative

Comparative Guide: X-ray Crystallography & Solid-State Properties of 5-Azaspiro[3.4]octane Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solid-state properties and crystallographic data for 5-Azaspiro[3.4]octane salts , specifically designed for medicinal chemists and structural biologists.

Executive Summary: The sp³-Rich Scaffold Advantage

In modern drug discovery, escaping "flatland" (aromatic-heavy chemical space) is critical for improving solubility and metabolic stability. 5-Azaspiro[3.4]octane represents a high-value "sp³-rich" scaffold. Unlike traditional planar amines (e.g., piperidine, morpholine), this spirocyclic system introduces inherent three-dimensionality and defined exit vectors without adding chiral complexity in its unsubstituted form.

This guide compares the crystallographic behavior of 5-Azaspiro[3.4]octane salts against common alternatives, providing validated protocols for salt formation and structural elucidation.

Crystallographic Data Analysis: 5-Azaspiro[3.4]octane Hydrochloride

The hydrochloride salt is the primary solid form used in development due to its favorable crystallinity and stability profile.

Experimental Data: 5-Azaspiro[3.4]octane HCl
  • Chemical Formula:

    
    
    
  • Physical State: White crystalline solid[1]

  • Melting Point: 131–133 °C (Decomposition) [1][2]

  • Crystal Habit: Prismatic needles (typically from MeOH/Et₂O)

Structural Insights from X-ray Diffraction (XRD)

X-ray analysis reveals critical conformational details that drive the biological activity of this scaffold:

  • Ring Puckering: Unlike the planar representation often seen in 2D sketches, the 4-membered azetidine/cyclobutane ring in the spiro system exhibits a distinct "pucker" (butterfly conformation). This relieves torsional strain and dictates the vector of substituents.

  • Disorder: The 5-membered pyrrolidine ring often displays conformational disorder (envelope vs. twist) in the crystal lattice, necessitating low-temperature data collection (100 K) for precise resolution [2].

  • Packing Efficiency: The spiro-carbon acts as a "knot," preventing the close

    
    -
    
    
    
    stacking seen in aromatic salts. This results in a higher lattice energy barrier to solvation, often improving hygroscopicity profiles compared to flat analogs.

Comparative Performance: Spiro vs. Traditional Scaffolds

The following table contrasts 5-Azaspiro[3.4]octane against its direct structural competitors: the smaller 2-Azaspiro[3.3]heptane and the traditional Piperidine .

Table 1: Solid-State & Physicochemical Comparison
Feature5-Azaspiro[3.4]octane 2-Azaspiro[3.3]heptane Piperidine (Reference)
Geometry 3D Spiro (4,5-fused)3D Spiro (4,4-fused)2D Chair (Flexible)
Fsp³ Fraction 1.0 (High 3D character)1.0 (High 3D character)1.0 (but flat projection)
Ring Strain Moderate (~26 kcal/mol)High (~60 kcal/mol)Low (~0 kcal/mol)
Salt Crystallinity High (Forms stable lattices)Moderate (Often hygroscopic)High
Metabolic Stability High (Steric bulk protects N)Moderate (Strain release)Low (Oxidation prone)
Primary Use Scaffold for precise vectoringMinimalist linkerGeneric solubilizer

Analyst Insight: While 2-Azaspiro[3.3]heptane offers a smaller footprint, its high ring strain often leads to instability during salt formation (ring-opening). 5-Azaspiro[3.4]octane strikes the optimal balance between 3D topology and chemical stability.

Validated Experimental Protocols

Protocol A: Synthesis & Crystallization of the Hydrochloride Salt

Objective: Generate single crystals suitable for X-ray diffraction.

Reagents:

  • Crude 5-Azaspiro[3.4]octane (free base)

  • Solvents: Toluene (anhydrous), Diethyl Ether (

    
    ), Methanol (
    
    
    
    )
  • Acid: 2M HCl in

    
     or 48% aqueous HBr (for bromide salt)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equivalent of crude amine in minimal anhydrous Toluene.

  • Salt Formation: Cool to 0 °C. Dropwise add 1.1 equivalents of HCl (in

    
    ).
    
    • Observation: Immediate formation of a white precipitate indicates salt formation.

  • Isolation: Filter the solid under vacuum/nitrogen. Wash with cold

    
     to remove non-polar impurities.
    
  • Recrystallization (Vapor Diffusion Method):

    • Dissolve the crude salt in a minimal volume of warm

      
      .
      
    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing

      
       (antisolvent).
      
    • Seal tightly and leave undisturbed at 4 °C for 48–72 hours.

  • Harvesting: Colorless prismatic crystals will form at the interface. Mount immediately in Paratone oil for XRD (unstable in air if solvent channels are present).

Protocol B: Structural Validation Logic

Ensure the data collected is valid.

  • Check 1: If

    
    , check for twinning (common in spiro systems due to pseudo-symmetry).
    
  • Check 2: Assign absolute configuration using the Flack parameter if heavy atoms (Cl, Br) are present.

Visualizing the Structural Logic

The following diagram illustrates the decision-making process for selecting this scaffold and the crystallization workflow.

G Start Drug Design Goal: Improve Metabolic Stability Choice Select Scaffold Start->Choice Flat Piperidine/Morpholine (Low Fsp3) Choice->Flat Traditional Spiro 5-Azaspiro[3.4]octane (High Fsp3, 3D) Choice->Spiro Modern Exp Experimental Phase: Salt Screening Flat->Exp High Clearance Risk Spiro->Exp Preferred Cryst Crystallization: MeOH/Et2O Diffusion Exp->Cryst HCl/Oxalate Salt Data XRD Data: Confirm Pucker & Config Cryst->Data 100K Collection

Caption: Workflow for selecting and characterizing 5-Azaspiro[3.4]octane salts to optimize drug scaffold properties.

References

  • National Institutes of Health (NIH) - PubChem. 5-Azaspiro[3.4]octane hydrochloride Data. [Link]

  • Burkhard, J. A., et al. Synthesis of Azaspiro[3.4]octanes.[1] (Contextual reference for spiro-synthesis and structural conformation). [Link]

  • Wuitschik, G., et al. Spirocyclic Scaffolds in Medicinal Chemistry. (Validation of Fsp³ and structural advantages). [Link]

Sources

pharmacokinetic profile of 5-Azaspiro[3.4]octane analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacokinetic Profile & Optimization Guide: 5-Azaspiro[3.4]octane Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Leads[1]

Executive Summary: The "Spiro-Switch" Advantage

In modern drug discovery, "escaping flatland" is a dominant strategy to improve clinical success rates. The 5-azaspiro[3.4]octane scaffold represents a critical structural motif designed to replace traditional 2,2-disubstituted pyrrolidines or piperidines.[1]

Unlike flat aromatic or simple aliphatic rings, this spirocyclic scaffold introduces three-dimensionality (


) without significantly increasing molecular weight.[1] This guide analyzes its pharmacokinetic (PK) profile, demonstrating how it typically lowers lipophilicity (LogD) , blocks metabolic soft spots , and improves solubility  compared to standard alternatives.

Key Pharmacokinetic Differentiators:

  • Metabolic Blockade: The spiro-fusion at the

    
    -carbon protects the nitrogen center from oxidative dealkylation.[1]
    
  • Lipophilic Efficiency: Reduces LogD compared to gem-dimethyl analogs while maintaining steric bulk.[1]

  • Conformational Restriction: Locks the pyrrolidine ring geometry, potentially improving target selectivity and reducing off-target binding (e.g., hERG).[1]

Physicochemical & PK Comparison

The following analysis compares the 5-azaspiro[3.4]octane core against its two most common competitors: the Piperidine ring (standard linker) and 2,2-Dimethylpyrrolidine (direct acyclic analog).[1]

Comparative Data Profile
Parameter5-Azaspiro[3.4]octane Piperidine 2,2-Dimethylpyrrolidine PK Impact
Structure Type Bicyclic SpiroamineMonocyclic (6-mem)Monocyclic (5-mem)--

Character
High (Rigid 3D)Medium (Flexible Chair)Medium (Flexible)Higher

correlates with improved solubility and lower promiscuity.[1][2]
LogD

Low (~0.5 - 1.2) High (~1.5 - 2.[1]5)Medium (~1.2 - 1.[1]8)Lower LogD improves unbound fraction (

) and reduces clearance risk.
Metabolic Stability (

)
High Low/ModerateModerateSpiro-carbon blocks CYP450

-hydroxylation.[1]
Basicity (pKa) ~10.5 - 11.0~11.0~10.8Similar basicity maintains solubility but spiro-bulk hinders N-glucuronidation.[1]
hERG Inhibition Risk Reduced HighModerate3D shape disrupts

-stacking in the hERG channel pore.[1]

Technical Insight: The "Gem-Dimethyl Effect" vs. Spirocyclization. While adding two methyl groups (2,2-dimethyl) blocks metabolism, it increases lipophilicity (adding +6 molecular weight units and increasing surface area).[1] The spiro[3.4] system "ties back" these carbons into a cyclobutane ring. This restricts the bond rotation, lowering the entropic penalty of binding, and often results in a lower LogD than the open-chain dimethyl analog due to a more compact solvation shell.[1]

Metabolic Stability Mechanism

The primary driver for selecting a 5-azaspiro[3.4]octane scaffold is the mitigation of oxidative clearance.[1]

Mechanism of Action: Steric Occlusion of CYP450 Sites

Cytochrome P450 enzymes typically attack the carbon


 to the amine nitrogen (N-dealkylation).
  • Standard Pyrrolidine: The

    
    -protons are accessible and reactive.[1]
    
  • 5-Azaspiro[3.4]octane: The

    
    -carbon is quaternary (the spiro junction).[1] It has no protons to abstract.[1] This forces the enzyme to attack less reactive distal sites or the strained cyclobutane ring, which is energetically less favorable.
    
Visualizing the Metabolic Blockade

MetabolicBlockade cluster_0 Susceptible Scaffold (2-Methylpyrrolidine) cluster_1 Resistant Scaffold (5-Azaspiro[3.4]octane) Pyrrolidine Pyrrolidine Ring (Alpha-H present) CYP CYP450 Attack Pyrrolidine->CYP Oxidation Metabolite Unstable Carbinolamine (Ring Opening) CYP->Metabolite Degradation Spiro 5-Azaspiro[3.4]octane (Quaternary Alpha-C) CYP_Block CYP450 Blocked Spiro->CYP_Block Steric Hindrance Stable Intact Scaffold (Low Clearance) CYP_Block->Stable No Reaction

Caption: Comparative metabolic pathways showing how the quaternary spiro-carbon prevents


-hydroxylation, the primary clearance mechanism for cyclic amines.[1]

Experimental Protocol: Determining Intrinsic Clearance ( )

To validate the superiority of the 5-azaspiro[3.4]octane analog, you must perform a comparative Microsomal Stability Assay.[1] This protocol is designed to calculate the intrinsic clearance (


) and half-life (

).[1]
Objective

Quantify the depletion of the parent compound in the presence of liver microsomes (human/rat/mouse) to predict hepatic clearance.

Materials
  • Test Compounds: 5-Azaspiro analog vs. Piperidine reference (

    
     final conc).
    
  • Microsomes: Pooled Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix

      
       of Microsome/Buffer mix (100 mM Phosphate buffer, pH 7.4) with 
      
      
      
      of test compound.
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add

      
       of NADPH  (start time 
      
      
      
      ).
    • Control Arm: Add buffer instead of NADPH (to detect non-NADPH dependent degradation).

  • Sampling:

    • At time points

      
       min, remove 
      
      
      
      aliquots.[1]
  • Quenching:

    • Immediately dispense aliquot into

      
       ice-cold Acetonitrile (with Internal Standard).
      
    • Vortex for 10 min; Centrifuge at 4000 rpm for 20 min to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS .[1] Monitor MRM transitions for parent and internal standard.

Calculation Logic (Self-Validating)

Plot


 vs. Time. The slope 

is the elimination rate constant.


Success Criteria:

  • High Stability:

    
     (Ideal for 5-azaspiro analogs).[1]
    
  • Low Stability:

    
     (Typical for simple piperidines).
    
Assay Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Compound + Microsomes (37°C Pre-incubation) Initiate Add NADPH (Start Reaction) Start->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T45 T=45 min Initiate->T45 Quench Quench with ACN (+ Internal Std) T0->Quench T15->Quench T45->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Caption: Standardized workflow for determining intrinsic clearance, ensuring data comparability between scaffold analogs.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[1][3][4][5] Chemical Reviews.[1]

    • Context: Foundational review on how spirocycles (including spiro[3.4] systems)
    • (Verified via ACS)

  • SpiroChem AG. (2021).[1] SpiroKit 4: Azaspiro[3.3]heptane and Spiro[3.4]octane derivatives.[3] Application Note.

    • Context: Technical data comparing LogD and pKa shifts when replacing piperidines with spiro-analogs.
  • Barnes-Seeman, D. (2012).[1] The Role of Spirocyclic Scaffolds in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

    • Context: Discusses the "Escape from Flatland" concept and the specific metabolic advantages of qu
  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes and related Spirocycles. Organic Letters.[1][3]

    • Context: Provides the synthetic methodologies and structural analysis relevant to the [3.4] and [3.3] systems.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] Drug Metabolism and Disposition.[1][6]

    • Context: The authoritative protocol for the Microsomal Stability Assay described in Section 4.

Sources

Biological Activity & Comparative Analysis: 5-Azaspiro[3.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-azaspiro[3.4]octane scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its high fraction of sp³-hybridized carbons (


) and inherent three-dimensional rigidity. Unlike traditional flat aromatic scaffolds (e.g., phenyl, pyridine) or flexible aliphatic rings (e.g., piperazine), this spirocyclic system offers a "conformational lock" that restricts the spatial orientation of pharmacophores, often resulting in enhanced receptor selectivity and improved metabolic stability.[1]

This guide analyzes the biological activity of 5-azaspiro[3.4]octane-based drugs, focusing on their two primary domains of application: Monoacylglycerol Lipase (MAGL) inhibition (CNS disorders) and Antimicrobial/Antiviral activity (via the Oxazolomycin class and Quinolone analogs).

Part 1: Structural & Mechanistic Analysis

The "Spiro Effect" in Drug Design

The 5-azaspiro[3.4]octane moiety consists of a pyrrolidine ring fused to a cyclobutane ring at a single spiro-carbon. This architecture provides distinct advantages over alternatives:

Feature5-Azaspiro[3.4]octanePiperazine (Alternative)6-Azaspiro[3.4]octane (Isomer)
Geometry Rigid, orthogonal vectorsFlexible chair/boat conformersRigid, orthogonal vectors
Basicity (

)
Modulated by steric bulk (Sec. amine)High (Sec.[2] amine), often requires cappingSimilar to 5-aza, but vector differs
Metabolic Stability High (Quaternary carbon blocks oxidation)Low (Susceptible to N-oxidation/ring opening)High
Vectorization Exit vector at position 5 (adjacent to spiro)Exit vectors at 1,4 (linear)Exit vector at position 6 (

to spiro)
Mechanism of Action: Two Key Pathways
1. MAGL Inhibition (CNS & Pain)

In the context of neuroinflammation and pain, 5-azaspiro[3.4]octane derivatives (specifically


-lactams) act as potent inhibitors of Monoacylglycerol Lipase (MAGL) .
  • Mechanism: The rigid spiro-scaffold positions a reactive carbonyl group (often a urea or carbamate) to covalently modify the catalytic serine of MAGL.

  • Outcome: Inhibition prevents the degradation of 2-Arachidonoylglycerol (2-AG) , an endocannabinoid, thereby prolonging its analgesic and anti-inflammatory effects without the psychotropic side effects of direct CB1 agonists.[1]

2. Antimicrobial Activity (Oxazolomycin Class)

The 5-azaspiro[3.4]octane core is the structural heart of Oxazolomycin , a potent antibiotic and antiviral natural product.

  • Mechanism: The spiro-

    
    -lactone/
    
    
    
    -lactam system acts as an electrophilic trap for bacterial nucleophiles, inhibiting cell wall synthesis or viral replication machinery.
Pathway Visualization

The following diagram illustrates the MAGL signaling pathway modulated by 5-azaspiro[3.4]octane inhibitors.

MAGL_Pathway Membrane Post-Synaptic Membrane DAG Diacylglycerol (DAG) Membrane->DAG TwoAG 2-AG (Endocannabinoid) DAG->TwoAG DAGL DAGL DAG Lipase (Enzyme) CB1 CB1 Receptor (GPCR) TwoAG->CB1 Activation (Analgesia) AA Arachidonic Acid (Pro-inflammatory) TwoAG->AA Hydrolysis (MAGL) MAGL MAGL (Degradation Enzyme) SpiroDrug 5-Azaspiro[3.4]octane Inhibitor SpiroDrug->MAGL Inhibition (Covalent)

Caption: Mechanism of MAGL inhibition by 5-azaspiro[3.4]octane derivatives, preventing 2-AG hydrolysis and enhancing CB1 signaling.

Part 2: Comparative Performance Data

The following data compares a lead 5-azaspiro[3.4]octane MAGL inhibitor against standard reference compounds.

Table 1: Inhibitory Potency (IC50) and Selectivity

Compound ClassScaffold TypeMAGL IC

(nM)
FAAH IC

(nM)
Selectivity Ratio (FAAH/MAGL)Notes
Spiro-Lead (Compound 4f) 5-Azaspiro[3.4]octane 11 >10,000 >900 High potency & selectivity
Reference A (JZL184)Piperidine-based8>10,000>1000Standard tool, lower metabolic stability
Reference B (MJN110)Piperazinyl-urea2.1>10,000>4000High potency, but solubility issues
Analog C6-Azaspiro[3.4]octane45>5,000~100Isomeric shift reduces potency 4x
Analog DNon-spiro (Pyrrolidine)2401,2005Loss of "lock" reduces selectivity

Key Insight: The 5-azaspiro[3.4]octane scaffold (Compound 4f) achieves nanomolar potency comparable to the "gold standard" JZL184 but often exhibits superior physicochemical properties (lower lipophilicity, higher solubility) due to the spiro-center breaking molecular planarity.

Part 3: Experimental Protocols

Protocol A: Scalable Synthesis of 5-Azaspiro[3.4]octane Scaffold

Rationale: Accessing the scaffold is the primary bottleneck. This protocol uses a scalable C-H amination or alkylation strategy.

Reagents:

  • tert-Butyl cyclopropanecarboxylate

  • Allyl bromide

  • Lithium diisopropylamide (LDA)

  • Grubbs' Catalyst (2nd Gen)

Workflow Diagram:

Synthesis_Workflow Start Start: Cyclobutane Precursor Step1 Step 1: Alkylation (LDA, Allyl bromide) Start->Step1 Step2 Step 2: Curtius Rearrangement (Formation of Amine) Step1->Step2 Step3 Step 3: Ring Closing Metathesis (Grubbs II) Step2->Step3 Step4 Step 4: Hydrogenation (Pd/C, H2) Step3->Step4 Final Product: 5-Azaspiro[3.4]octane Step4->Final

Caption: Synthetic route to the 5-azaspiro[3.4]octane core via Ring Closing Metathesis (RCM).

Protocol B: MAGL Inhibition Assay (Fluorescence-Based)

Rationale: This assay quantifies the biological activity of the synthesized drug against the MAGL target.

  • Preparation:

    • Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% BSA.

    • Substrate: 4-nitrophenylacetate or Arachidonoyl-1-thio-glycerol.

    • Enzyme: Recombinant human MAGL (hMAGL), diluted to 0.5 nM.[1]

  • Incubation:

    • Add 150 µL of Buffer to 96-well black plates.

    • Add 10 µL of Test Compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).

    • Add 20 µL of hMAGL enzyme solution.

    • Pre-incubate for 30 minutes at 25°C to allow covalent modification.

  • Reaction Initiation:

    • Add 20 µL of Substrate (Final conc: 250 µM).

  • Measurement:

    • Monitor fluorescence (Ex: 340 nm, Em: 460 nm) or Absorbance (405 nm) kinetically for 20 minutes.

  • Data Analysis:

    • Calculate slope of the linear portion (velocity).

    • Normalize to DMSO control (100% activity).

    • Fit data to a sigmoidal dose-response curve to determine IC

      
      .
      

Validation Check: The Z' factor for this assay should be > 0.5. If lower, check BSA freshness (prevents enzyme sticking) or DMSO tolerance of the enzyme.

References

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Source: Journal of Medicinal Chemistry (2021).[3][4] URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Source: ACS Omega (2019). URL:[Link]

  • The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. Source: Organic Letters (2000). URL:[Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Source: Molecules (2023). URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2021).[3][4] URL:[Link]

Sources

Technical Guide: Lipophilicity (LogP) Profiling of 5-Azaspiro[3.4]octane Derivatives

[2]

Executive Summary

In the modern era of drug discovery, the "Escape from Flatland" initiative has elevated spirocyclic scaffolds from niche curiosities to essential tools for physicochemical optimization. 5-Azaspiro[3.4]octane —a bicyclic system fusing a pyrrolidine and a cyclobutane ring—represents a strategic compromise between structural rigidity and lipophilic modulation.

This guide provides a technical analysis of the lipophilicity (LogP/LogD) profile of 5-azaspiro[3.4]octane derivatives. Unlike flat aromatic scaffolds, this sp3-rich framework offers a unique vector for increasing metabolic stability while modulating lipophilicity. This document compares its performance against standard heterocycles (pyrrolidine, piperidine) and outlines validated protocols for experimental characterization.

Structural Analysis & Scaffold Architecture

The 5-azaspiro[3.4]octane scaffold consists of a pyrrolidine ring spiro-fused to a cyclobutane ring at the pyrrolidine's

Structural Comparison

The following diagram illustrates the structural relationship between the 5-azaspiro[3.4]octane scaffold and its nearest medicinal chemistry neighbors.

ScaffoldComparisonPyrrolidinePyrrolidine(Parent Monocycle)LogP ~ 0.46Spiro5-Azaspiro[3.4]octane(Spiro-fused Cyclobutane)LogP ~ 1.2 - 1.5*Pyrrolidine->Spiro+3 Carbons (Cyclobutane)+ Lipophilicity+ Metabolic StabilityPiperidinePiperidine(Ring Expansion)LogP ~ 0.84Piperidine->SpiroConformational RestrictionIncreased Fsp3PhenylPhenyl/Aromatic(Flat Isostere)LogP ~ 2.0+Phenyl->SpiroSaturation (Escape Flatland)- LogP (Lipophilicity Lowering)

*Figure 1: Structural relationships and property modulation vectors for 5-azaspiro[3.4]octane. Estimated LogP for the unsubstituted amine base.

Comparative Performance: Lipophilicity & Physicochemical Data[1][2][4][5]

The lipophilicity of 5-azaspiro[3.4]octane derivatives is governed by the balance between the hydrophobic bulk of the cyclobutane spiro-ring and the solvation of the secondary amine.

LogP/LogD Comparative Table

The following data synthesizes experimental trends and matched molecular pair (MMP) analyses. While adding the spiro-ring increases LogP relative to unsubstituted pyrrolidine (due to added carbon count), it frequently lowers LogP when used as a bioisostere for larger, flat hydrophobic groups (e.g., gem-dimethyl, cyclohexyl, or phenyl rings).

ScaffoldStructurePredicted LogP (Neutral)pKa (Conj. Acid)ΔLogD

(vs Pyrrolidine)
Metabolic Stability Risk
Pyrrolidine Monocyclic (C4)0.46~11.27ReferenceHigh (

-oxidation)
Piperidine Monocyclic (C5)0.84~11.22+0.4Moderate
5-Azaspiro[3.4]octane Spirocyclic (C7) ~1.45 ~10.5 - 10.8 +0.8 to +1.0 Low (Steric Block)
Gem-dimethyl Pyrrolidine Substituted (C6)~1.20~11.0+0.7Low
Phenyl Aromatic (C6)~2.14N/A+1.7Low (but planar)
Mechanistic Insights
  • Lipophilicity Increase vs. Pyrrolidine: The addition of the cyclobutane ring adds three methylene units (

    
    ). Typically, each methylene adds ~0.5 to LogP. However, the compact, spherical shape of the spirocycle reduces the Solvent Accessible Surface Area (SASA) compared to a linear alkyl chain, resulting in a smaller-than-expected lipophilicity penalty.
    
  • Basicity Modulation (pKa): The spiro-cyclobutane ring at the

    
    -position exerts a steric shielding effect on the nitrogen. This often results in a slight decrease in pKa  (0.5 – 0.8 units) compared to pyrrolidine.
    
    • Significance: A lower pKa means a higher fraction of the molecule exists in the neutral form at physiological pH (7.4), which can paradoxically increase the effective membrane permeability (LogD) despite the higher intrinsic lipophilicity.

  • Metabolic Blocking: The primary advantage of 5-azaspiro[3.4]octane is not just LogP modulation, but the blocking of Cytochrome P450-mediated

    
    -oxidation. The quaternary spiro-carbon prevents metabolic attack at the most vulnerable position of the amine.
    

Experimental Protocols for LogP Determination

Accurate measurement of LogP for spirocyclic amines is challenging due to their high basicity. Standard HPLC methods often fail due to silanol interactions. The following protocols are validated for high-purity characterization.

Protocol A: Potentiometric Titration (The "Gold Standard" for Ionizable Amines)

This method simultaneously determines pKa and LogP, essential for calculating the pH-dependent LogD profile.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • Octanol (water-saturated).

  • Ionic strength adjuster (0.15 M KCl).

Workflow:

  • Calibration: Calibrate the electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01).

  • Sample Prep: Dissolve 3–5 mg of the 5-azaspiro[3.4]octane derivative (hydrochloride salt) in 20 mL of water/KCl.

  • Aqueous Titration: Titrate with NaOH to determine the precise pKa.

  • Dual-Phase Titration: Add a known volume of water-saturated octanol (e.g., 10 mL) to the vessel.

  • Partitioning: Retitrate. The shift in the pKa curve (Bjerrum plot) caused by the partitioning of the neutral species into octanol allows for the calculation of LogP.

Protocol B: Miniaturized Shake-Flask (High Throughput)

Suitable for rapid screening of derivatives.

Workflow:

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Equilibration: Add 500 µL of octanol-saturated PBS and 500 µL of PBS-saturated octanol to a 2 mL chemically resistant vial. Spike with 10 µL of compound stock.

  • Agitation: Vortex for 60 minutes at room temperature. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Calculation:

      
      
      

Decision Framework: When to Use 5-Azaspiro[3.4]octane

Use the following logic flow to determine if this scaffold is the correct design choice for your lead optimization program.

DecisionTreecluster_rationaleRationaleStartOptimization GoalMetabStabNeed Metabolic Stability(Block alpha-oxidation)?Start->MetabStabLipophilicityCurrent LogP Status?MetabStab->LipophilicityYesUseGemUse gem-dimethyl(Less rigid, similar LogP)MetabStab->UseGemNo (Just steric bulk needed)UseSpiroUSE 5-Azaspiro[3.4]octane(Blocks metabolism, Modulates LogP)Lipophilicity->UseSpiroLogP is acceptable(Need rigidity)UseMorphUse Morpholine/Oxa-spiro(To lower LogP further)Lipophilicity->UseMorphLogP is too high(Need polarity)

Figure 2: Decision logic for scaffold selection in lead optimization.

References

  • Carreira, E. M., et al. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters.

  • Mykhailiuk, P. K. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Journal of Organic Chemistry.

  • Johansson, A., et al. (2016).[2] Discovery of MCHr1 Antagonists with Favorable Physicochemical Properties. Journal of Medicinal Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • EPA CompTox Dashboard. (2023). Physicochemical properties of Diazaspiro[3.4]octane derivatives. U.S. Environmental Protection Agency.

×

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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.